4-(5,6-dichloro-1H-benzimidazol-1-yl)butan-1-ol
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Overview
Description
4-(5,6-dichloro-1H-benzimidazol-1-yl)butan-1-ol is a chemical compound with the molecular formula C11H12Cl2N2O. It belongs to the class of benzimidazoles, which are known for their diverse biological activities. This compound is characterized by the presence of a benzimidazole ring substituted with two chlorine atoms at positions 5 and 6, and a butanol chain at position 1.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,6-dichloro-1H-benzimidazol-1-yl)butan-1-ol typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring is synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Chlorination: The benzimidazole ring is then chlorinated at positions 5 and 6 using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(5,6-dichloro-1H-benzimidazol-1-yl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the benzimidazole ring to a more saturated form using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol, potassium thiolate in ethanol.
Major Products
Oxidation: 4-(5,6-dichloro-1H-benzimidazol-1-yl)butanal.
Reduction: 4-(5,6-dichloro-1H-benzimidazol-1-yl)butane.
Substitution: 4-(5-methoxy-6-chloro-1H-benzimidazol-1-yl)butan-1-ol.
Scientific Research Applications
4-(5,6-dichloro-1H-benzimidazol-1-yl)butan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(5,6-dichloro-1H-benzimidazol-1-yl)butan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as DNA synthesis and repair, protein synthesis, and signal transduction.
Pathways Involved: It affects pathways related to cell proliferation, apoptosis, and immune response, leading to its potential therapeutic effects.
Comparison with Similar Compounds
4-(5,6-dichloro-1H-benzimidazol-1-yl)butan-1-ol can be compared with other similar compounds, such as:
4-(5,6-dimethyl-1H-benzimidazol-1-yl)butan-1-ol: Similar structure but with methyl groups instead of chlorine atoms, leading to different chemical and biological properties.
4-(5,6-dichloro-1H-benzimidazol-1-yl)butane:
4-(5,6-dichloro-1H-benzimidazol-1-yl)butanal: Oxidized form with an aldehyde group, used in different synthetic and research applications.
Properties
IUPAC Name |
4-(5,6-dichlorobenzimidazol-1-yl)butan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O/c12-8-5-10-11(6-9(8)13)15(7-14-10)3-1-2-4-16/h5-7,16H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FITCEBBVLDFPRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N(C=N2)CCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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